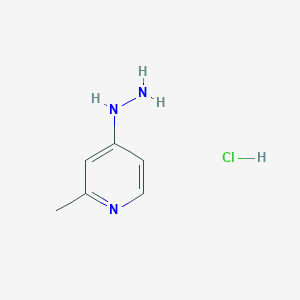![molecular formula C25H22FN3OS B2495294 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-75-5](/img/structure/B2495294.png)
4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one" is a synthetic organic compound. Given its complex structure, it falls into the class of benzimidazole derivatives. These compounds often play significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one" typically involves multi-step organic reactions.
Formation of the Benzimidazole Core: : Start with the condensation of 2-fluorobenzylamine with a suitable aldehyde, followed by cyclization to form the benzimidazole ring.
Pyrrolidin-2-one Integration: : Subsequent reactions introduce the pyrrolidin-2-one moiety through nucleophilic substitution or acylation.
Final Coupling: : The final step involves coupling with 3-(methylthio)phenyl derivatives under controlled conditions, usually involving catalysts and specific solvents.
Industrial Production Methods
Industrial-scale production may utilize continuous flow reactors for improved efficiency and yield. The process involves:
Optimized Reaction Conditions: : High-pressure reactors for better control over reaction kinetics.
Catalytic Systems: : Use of metal catalysts to enhance reaction rates.
Purification Processes: : Advanced purification techniques like chromatography or crystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the sulfur-containing methylthio group.
Reduction: : Reduction reactions may occur at the benzimidazole ring or pyrrolidin-2-one moiety.
Substitution: : Electrophilic and nucleophilic substitution reactions are common due to the presence of various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reactions: : Reagents like halogens, alkylating agents, or organometallic compounds.
Major Products
The primary products of these reactions often retain the core structure of the compound, with modifications occurring at the substituent sites (e.g., oxidation of the methylthio group to sulfone).
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysts: : Due to its complex structure, it can act as a ligand in catalytic reactions.
Materials Science: : Used in developing new materials with unique properties.
Biology
Pharmacology: : Potential therapeutic applications due to its interaction with biological targets.
Biochemical Probes: : Employed in the study of enzyme mechanisms and cellular processes.
Medicine
Drug Development: : Investigated for potential use in treating diseases due to its biological activity.
Industry
Chemical Synthesis: : Intermediate in the synthesis of more complex molecules.
Wirkmechanismus
Molecular Targets and Pathways
The compound interacts with specific proteins or enzymes, modifying their function. For example, it might bind to enzyme active sites, inhibiting their catalytic activity or altering cellular signaling pathways. This can lead to therapeutic effects, such as anti-inflammatory or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Functional Groups: : The presence of 2-fluorobenzyl and 3-(methylthio)phenyl groups sets it apart.
Structural Complexity: : The combination of benzimidazole and pyrrolidin-2-one in one molecule is rare.
Similar Compounds
Benzimidazole Derivatives: : Other benzimidazole-based compounds used in medicine.
Fluorobenzyl Compounds: : Similar structures with fluorobenzyl groups, but lacking the pyrrolidin-2-one moiety.
Pyrrolidin-2-one Derivatives: : Compounds with the pyrrolidin-2-one structure but different aromatic substitutions.
Each of these comparisons highlights the distinct chemical and biological properties that make "4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one" a unique and valuable compound in scientific research.
Eigenschaften
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3OS/c1-31-20-9-6-8-19(14-20)28-16-18(13-24(28)30)25-27-22-11-4-5-12-23(22)29(25)15-17-7-2-3-10-21(17)26/h2-12,14,18H,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRXORVSARAYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)
![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)

![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)
![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)


![4-ISOPENTYL-2-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B2495229.png)



